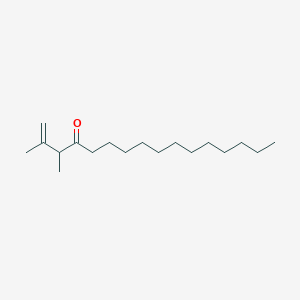
2,3-Dimethylhexadec-1-EN-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylhexadec-1-en-4-one is an organic compound characterized by its unique structure, which includes a double bond and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylhexadec-1-en-4-one typically involves the use of alkenes and ketones as starting materials. One common method is the aldol condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized catalysts to improve yield and selectivity. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylhexadec-1-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3-Dimethylhexadec-1-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylhexadec-1-en-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding, leading to changes in cellular processes. For example, the ketone group can form hydrogen bonds with active sites of enzymes, altering their function.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethylhexadecane: Lacks the double bond and ketone group, resulting in different chemical properties.
2,3-Dimethylhexadec-1-ol: Contains an alcohol group instead of a ketone, leading to different reactivity.
2,3-Dimethylhexadec-1-al: Contains an aldehyde group, which affects its chemical behavior.
Uniqueness
2,3-Dimethylhexadec-1-en-4-one is unique due to its combination of a double bond and a ketone group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
918403-16-4 |
|---|---|
Molecular Formula |
C18H34O |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
2,3-dimethylhexadec-1-en-4-one |
InChI |
InChI=1S/C18H34O/c1-5-6-7-8-9-10-11-12-13-14-15-18(19)17(4)16(2)3/h17H,2,5-15H2,1,3-4H3 |
InChI Key |
WRDFTKWTNWAQDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(=O)C(C)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


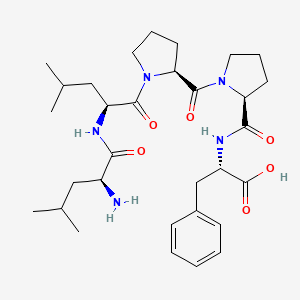
![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)
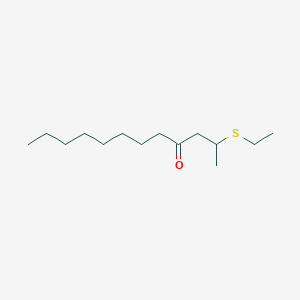
![2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B14192410.png)
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)


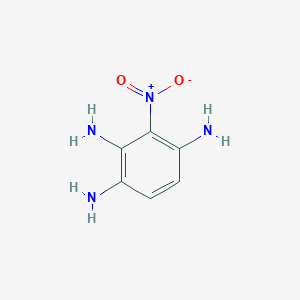
![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
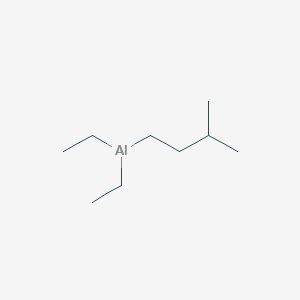
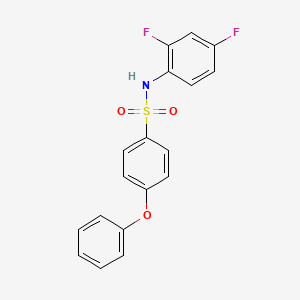
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
